

Commercial Sources and Applications of High-Purity Dihydroxyacetone Phosphate

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Compound of Interest

Compound Name: Dhptu

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Introduction

Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate in glycolysis and the pentose phosphate pathway, and a key precursor for lipid biosynthesis.^[1] Its central role in cellular metabolism makes it a vital substrate and target for research in various fields, including biochemistry, cell biology, and drug discovery. This document provides a comprehensive overview of commercial sources for high-purity DHAP, along with detailed application notes and protocols for its use in research and drug development.

Commercial Sources of High-Purity Dihydroxyacetone Phosphate

A variety of suppliers offer high-purity dihydroxyacetone phosphate, primarily as a hemimagnesium salt hydrate or a dilithium salt. The choice of salt form may depend on the specific application and buffer system. Below is a summary of offerings from prominent commercial suppliers.

Supplier	Product Name	Catalog Number (Example)	Purity	Form	Storage
Cayman Chemical	Dihydroxyacetone Phosphate (magnesium salt hydrate)	34641	≥95%	Solid	-20°C
Sigma-Aldrich (Merck)	Dihydroxyacetone phosphate hemimagnesium salt hydrate	D9138	≥95% (TLC)	Powder	-20°C
Abcam	Dihydroxyacetone Phosphate (DHAP) Assay Kit (Fluorometric)	ab197003	N/A (Standard Included)	Kit	-20°C
BioVision	PicoProbe™ Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay Kit	K673	N/A (Standard Included)	Kit	-20°C
Sigma-Aldrich (Merck)	High Sensitivity Dihydroxyacetone Phosphate Assay Kit	MAK275	N/A (Standard Included)	Kit	-20°C

Application Notes

High-purity DHAP is utilized in a range of in vitro and cell-based assays. Key applications include:

- **Enzymatic Assays:** DHAP is a substrate for several key enzymes in glycolysis and lipid metabolism, including triosephosphate isomerase (TPI), glycerol-3-phosphate dehydrogenase (GPDH), and fructose-1,6-bisphosphate aldolase. Monitoring the activity of these enzymes is crucial for understanding metabolic regulation and disease states.
- **Drug Screening:** As a key metabolite in pathways often dysregulated in diseases like cancer and metabolic syndrome, DHAP is used in high-throughput screening (HTS) assays to identify inhibitors or activators of enzymes involved in its metabolism.[\[2\]](#)[\[3\]](#)
- **Metabolic Studies:** Quantifying intracellular DHAP levels provides insights into the metabolic state of cells and tissues. This is particularly relevant in studies of metabolic flux, inherited metabolic disorders, and the effects of drugs on cellular metabolism.

Experimental Protocols

Quantification of Dihydroxyacetone Phosphate using a Fluorometric Assay

This protocol is based on the principles of commercially available kits, such as the Abcam ab197003 and Sigma-Aldrich MAK275 kits.[\[4\]](#)[\[5\]](#)

Principle:

Triosephosphate isomerase (TPI) catalyzes the conversion of DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then oxidized in a series of reactions that reduce a non-fluorescent probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of DHAP in the sample.

Materials:

- DHAP Assay Buffer
- High Sensitivity Probe (in DMSO)

- DHAP Enzyme Mix (containing TPI)
- DHAP Developer
- DHAP Standard (e.g., 100 mM solution)
- 96-well flat-bottom plate (white plates with clear bottoms recommended for fluorescence)
- Fluorescence microplate reader (Ex/Em = 535/587 nm)
- 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (for deproteinization of certain samples)

Procedure:

- Reagent Preparation:
 - Allow all reagents to warm to room temperature before use.
 - Reconstitute DHAP Enzyme Mix and DHAP Developer in DHAP Assay Buffer as per the manufacturer's instructions. Aliquot and store at -20°C.
 - Reconstitute the DHAP Standard in water to generate a 100 mM stock solution. Store at -20°C.
- Standard Curve Preparation:
 - Prepare a 1 mM DHAP standard by diluting the 100 mM stock.
 - Prepare a 50 µM working standard solution by further diluting the 1 mM standard.
 - Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM DHAP standard into a series of wells to generate 0, 100, 200, 300, 400, and 500 pmol/well standards.
 - Adjust the volume in each well to 50 µL with DHAP Assay Buffer.
- Sample Preparation:

- Tissues (e.g., liver, muscle): Homogenize 10 mg of tissue in 100 μ L of ice-cold DHAP Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.
- Cells: Resuspend 1×10^6 cells in 100 μ L of ice-cold DHAP Assay Buffer. Homogenize and centrifuge as with tissues.
- Biological Fluids (Serum, Plasma): Samples can often be assayed directly. Deproteinization using a 10 kDa spin filter may be necessary if high protein content interferes with the assay.
- Add 2-50 μ L of the prepared sample supernatant to duplicate wells of the 96-well plate.
- Bring the final volume of each sample well to 50 μ L with DHAP Assay Buffer.
- Note: For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.
- Reaction Mix Preparation and Measurement:
 - Prepare a Reaction Mix for each standard and sample to be tested. For each well, mix:
 - 44 μ L DHAP Assay Buffer
 - 2 μ L High Sensitivity Probe
 - 2 μ L DHAP Enzyme Mix
 - 2 μ L DHAP Developer
 - Add 50 μ L of the Reaction Mix to each well containing the standards and samples.
 - Mix well and incubate at 37°C for 60 minutes, protected from light.
 - Measure the fluorescence at Ex/Em = 535/587 nm.
- Calculation:
 - Subtract the 0 pmol DHAP standard reading from all other standard and sample readings.

- Plot the standard curve of fluorescence intensity versus the amount of DHAP.
- Determine the amount of DHAP in the samples from the standard curve.

High-Throughput Screening for Fructose-1,6-Bisphosphate Aldolase (ALDOA) Inhibitors

This protocol is adapted from a published HTS assay for ALDOA inhibitors.[\[3\]](#)[\[6\]](#)

Principle:

ALDOA catalyzes the cleavage of fructose-1,6-bisphosphate (FBP) into DHAP and GAP. The production of DHAP is coupled to the activity of glycerol-3-phosphate dehydrogenase (GPDH), which reduces DHAP to glycerol-3-phosphate while oxidizing NADH to NAD⁺. The decrease in NADH concentration, which can be monitored by fluorescence, is proportional to the ALDOA activity. Inhibitors of ALDOA will result in a decreased rate of NADH consumption.

Materials:

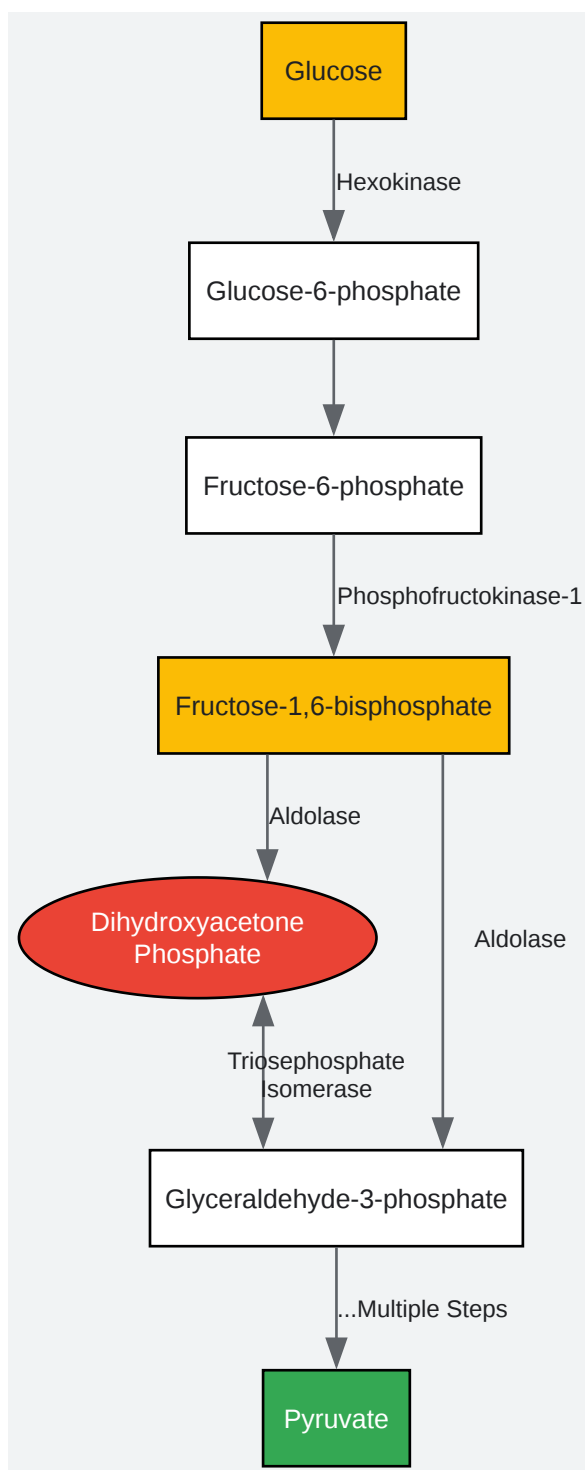
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Recombinant human ALDOA
- Fructose-1,6-bisphosphate (FBP), substrate
- Glycerol-3-phosphate dehydrogenase (GPDH), coupling enzyme
- NADH
- Test compounds (dissolved in DMSO)
- 384-well black plates
- Fluorescence microplate reader (Ex/Em = 340/460 nm for NADH)

Procedure:

- Compound Plating:

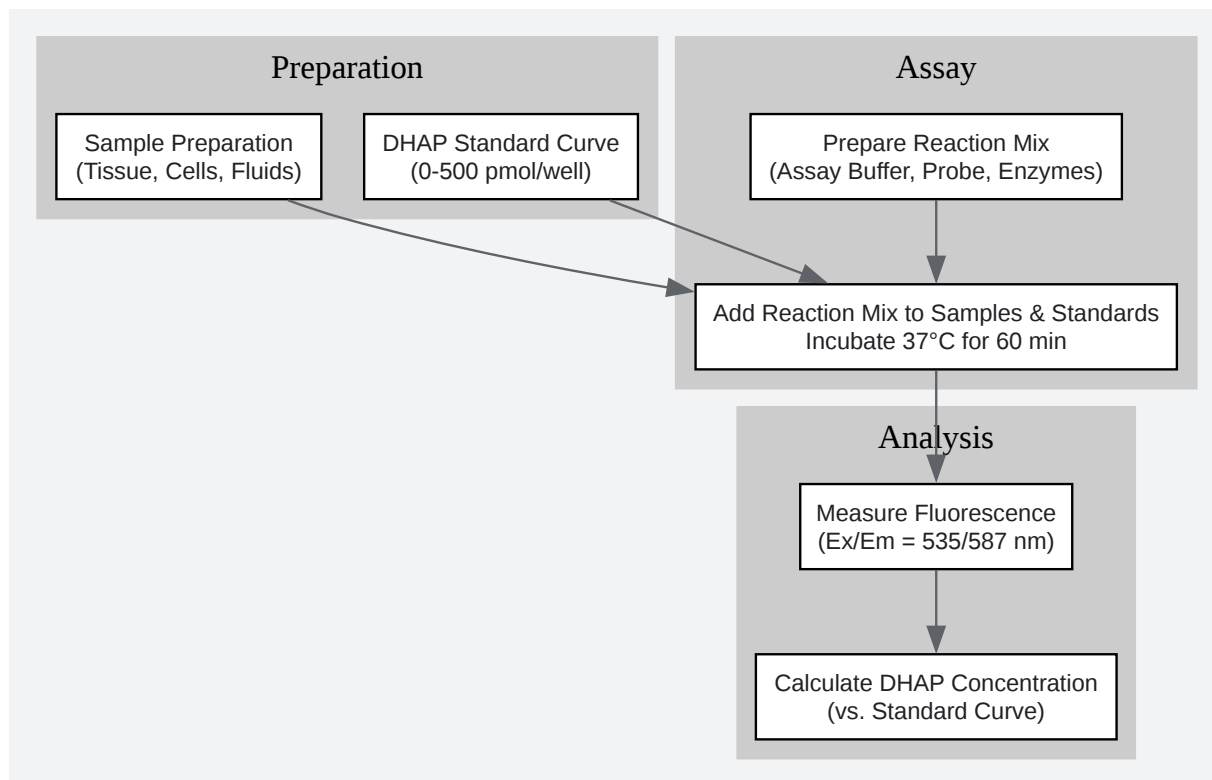
- Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds and control inhibitors (at various concentrations) into the wells of a 384-well plate.
- Enzyme and Substrate Preparation:
 - Prepare a master mix containing ALDOA, GPDH, and NADH in the assay buffer.
 - Prepare a substrate solution containing FBP in the assay buffer.
- Assay Protocol (Kinetic Reading):
 - Dispense the enzyme master mix into the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
 - Initiate the reaction by adding the FBP substrate solution to all wells.
 - Immediately place the plate in a kinetic fluorescence plate reader and measure the decrease in NADH fluorescence over time (e.g., every 30 seconds for 15 minutes).
- Data Analysis:
 - Calculate the rate of the reaction (slope of the fluorescence decay curve) for each well.
 - Normalize the data to controls (e.g., DMSO as 0% inhibition, a known inhibitor as 100% inhibition).
 - Plot the percent inhibition versus compound concentration to determine the IC₅₀ values for active compounds.

Visualizations



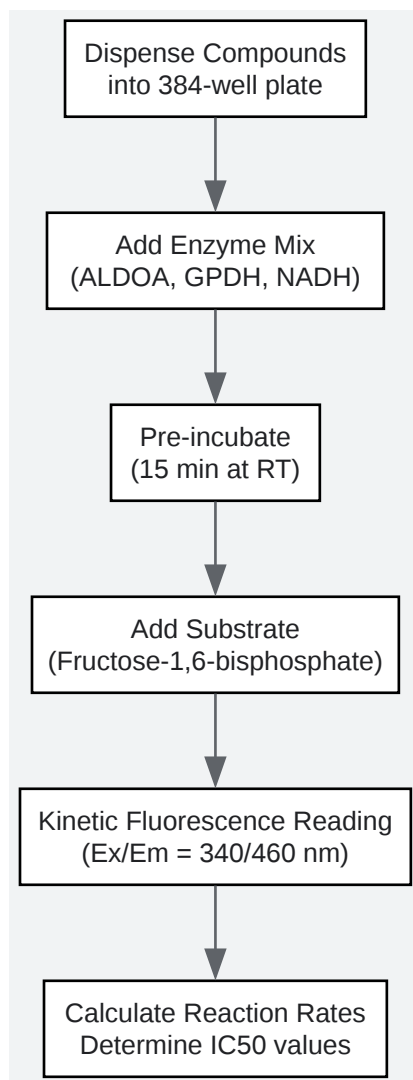
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Caption: Key steps of the glycolytic pathway highlighting the position of DHAP.



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Caption: Experimental workflow for the fluorometric quantification of DHAP.



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